2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, including sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. This specific compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the benzodiazepine core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired benzodiazepine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of benzodiazepine N-oxides.
Reduction: Formation of dihydrobenzodiazepine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anxiolytic and anticonvulsant properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other molecular targets, such as ion channels and neurotransmitter transporters, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant activity.
Lorazepam: Widely used for its anxiolytic and sedative effects.
Uniqueness
2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of both a chlorophenyl and a phenyl group, which may enhance its binding affinity and selectivity for certain receptor subtypes. This structural uniqueness can lead to distinct pharmacological effects compared to other benzodiazepines .
Properties
CAS No. |
86232-91-9 |
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Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,21,24H,14H2 |
InChI Key |
DYIIVBZAOQSVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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